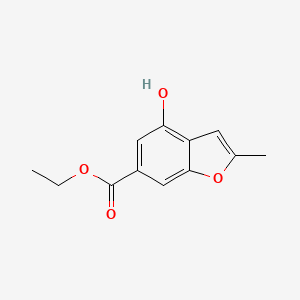

Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate

Description

BenchChem offers high-quality Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-hydroxy-2-methyl-1-benzofuran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-3-15-12(14)8-5-10(13)9-4-7(2)16-11(9)6-8/h4-6,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMIJABWOZOAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C=C(OC2=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467856 | |

| Record name | ETHYL 4-HYDROXY-2-METHYLBENZOFURAN-6-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894779-28-3 | |

| Record name | ETHYL 4-HYDROXY-2-METHYLBENZOFURAN-6-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate

Introduction: The Benzofuran Core in Modern Drug Discovery

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmaceuticals. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2] Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate is a representative member of this class, serving as a valuable intermediate in the synthesis of more complex bioactive molecules.[1] For researchers in drug development, the unambiguous confirmation of its molecular structure is a critical first step, ensuring the integrity of subsequent research and the validity of structure-activity relationship (SAR) studies.

This guide provides a comprehensive, multi-technique workflow for the structural elucidation of ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate. Moving beyond a simple recitation of data, we will explore the causality behind experimental choices, demonstrating how an integrated analytical approach provides a self-validating system for structural confirmation. This document is intended to serve as both a specific guide for the title compound and a general methodological template for the characterization of novel substituted benzofurans.

Section 1: Synthetic Provenance and the Initial Structural Hypothesis

The process of structure elucidation does not begin with a spectrum, but with the synthesis of the molecule itself. The reaction pathway provides the initial, most logical hypothesis for the final structure. Substituted benzofurans are commonly synthesized via palladium-catalyzed coupling and cyclization reactions or through the cyclization of appropriately substituted phenols.[3][4] A plausible route to the title compound involves the reaction of a substituted hydroquinone with a β-ketoester, followed by cyclization.

Knowing the starting materials and the reaction mechanism (e.g., an intramolecular cyclization) allows us to predict not only the core benzofuran structure but also the specific substitution pattern. This a priori knowledge is invaluable, as it transforms the elucidation process from a complete unknown into a confirmation of a well-reasoned hypothesis.

Section 2: The Integrated Spectroscopic Workflow: A Multi-Pillar Approach

The confirmation of a chemical structure is a process of accumulating corroborating evidence from multiple, independent analytical techniques. Each method provides a unique piece of the puzzle, and together they create an unambiguous picture. The overall workflow is designed to first determine the molecular formula, then identify the functional groups present, and finally, piece together the precise atomic connectivity.

Mass Spectrometry (MS): Defining the Elemental Composition

Causality & Rationale: The first step in analyzing an unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS), typically using an electrospray ionization (ESI) source, provides an extremely accurate mass measurement, allowing for the calculation of a unique elemental composition.[5]

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes. The positive mode will likely show the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. The negative mode may show the deprotonated molecule [M-H]⁻ due to the acidic phenolic proton.

-

Analysis: Use the instrument's software to calculate the molecular formula from the measured exact mass of the most abundant ion.

Expected Results for C₁₂H₁₂O₄: The calculated monoisotopic mass of ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate is 220.0736 Da.

| Ion | Calculated Exact Mass (Da) |

| [M+H]⁺ | 221.0808 |

| [M+Na]⁺ | 243.0628 |

| [M-H]⁻ | 219.0663 |

Observing an ion with a mass corresponding to one of these values within a tolerance of ±5 ppm provides strong evidence for the molecular formula C₁₂H₁₂O₄. Further fragmentation analysis (MS/MS) can reveal characteristic losses, such as the loss of an ethyl group (-29 Da) or an ethoxy group (-45 Da), further supporting the proposed structure.[6]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Causality & Rationale: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[7] The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. For the title compound, IR is crucial for confirming the presence of the hydroxyl (O-H), ester carbonyl (C=O), and aromatic ring functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands and assign them to specific functional groups by comparing the peak positions to correlation charts.[5]

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 (broad) | O-H stretch | Phenolic Hydroxyl |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic (Methyl, Ethyl) |

| ~1710-1690 | C=O stretch | Ester Carbonyl |

| ~1620, ~1580, ~1470 | C=C stretch | Aromatic Ring |

| ~1250-1100 | C-O stretch | Ester and Furan Ether |

The presence of a broad peak around 3300 cm⁻¹ and a strong, sharp peak near 1700 cm⁻¹ is a definitive indicator of the hydroxyl and ester groups, respectively, validating key components of the hypothesized structure.

1D Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Causality & Rationale: ¹H and ¹³C NMR are the most powerful techniques for determining the detailed structure of an organic molecule. ¹H NMR provides information about the number of different types of protons, their chemical environment, their integration (ratio), and their neighboring protons (connectivity through spin-spin coupling).[8] ¹³C NMR reveals the number of unique carbon atoms and their chemical environment.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like phenols, as the OH peak is often clearly visible.[5]

-

Data Acquisition: Record ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Analyze the chemical shifts (δ), integration values, and coupling patterns (J-coupling) to assemble fragments of the molecule.

Expected ¹H and ¹³C NMR Data (Predicted in DMSO-d₆):

| ¹H NMR Signal | δ (ppm) | Multiplicity | Integration | Assignment | ¹³C NMR Signal | δ (ppm) | Assignment |

| Phenolic OH | ~9.8 | s (broad) | 1H | 4-OH | Carbonyl | ~166 | C=O (Ester) |

| Aromatic H | ~7.4 | s | 1H | H-5 | Aromatic C-O | ~156 | C-4, C-7a |

| Aromatic H | ~7.2 | s | 1H | H-7 | Aromatic C-O | ~155 | C-2 |

| Furan H | ~6.9 | s | 1H | H-3 | Aromatic CH | ~122 | C-7 |

| Ethyl CH₂ | ~4.3 | q | 2H | -OCH₂CH₃ | Aromatic C | ~121 | C-6 |

| Furan CH₃ | ~2.4 | s | 3H | 2-CH₃ | Aromatic CH | ~114 | C-5 |

| Ethyl CH₃ | ~1.3 | t | 3H | -OCH₂CH₃ | Aromatic C | ~104 | C-3a |

| Furan CH | ~103 | C-3 | |||||

| Ethyl CH₂ | ~61 | -OCH₂ | |||||

| Furan CH₃ | ~14 | 2-CH₃ | |||||

| Ethyl CH₃ | ~14 | -CH₃ |

Note: Predicted chemical shifts are based on analogous structures and may vary. The two aromatic protons (H-5 and H-7) are expected to be singlets due to the substitution pattern, which minimizes vicinal coupling.

Section 3: 2D NMR Spectroscopy: The Unambiguous Proof of Connectivity

Causality & Rationale: While 1D NMR provides a strong foundation, its interpretation can sometimes be ambiguous, especially in complex aromatic systems. 2D NMR experiments, such as COSY, HSQC, and HMBC, provide definitive proof of connectivity by showing correlations between nuclei.[9] This is the self-validating system that locks the molecular structure in place.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). In our molecule, the key correlation will be between the ethyl CH₂ and CH₃ protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the most powerful experiment for piecing together the molecular skeleton and confirming the substitution pattern.

Note: The DOT language script above is illustrative. A proper visualization would require replacing the placeholder with an actual chemical structure image and overlaying the correlation arrows. The key correlations are described below.

Key Expected HMBC Correlations to Finalize the Structure:

-

Confirming the Ester Position (C-6): The most critical correlation is from the aromatic proton at H-7 to the ester carbonyl carbon (~166 ppm). This three-bond correlation (³J) definitively proves that the ester group is attached to C-6.

-

Confirming the Ethyl Group: A strong correlation from the ethyl CH₂ protons (~4.3 ppm) to the ester carbonyl carbon (~166 ppm) confirms the ethyl ester functionality.

-

Confirming the Methyl Position (C-2): A correlation from the furan proton H-3 (~6.9 ppm) to the methyl carbon (~14 ppm) and vice-versa (from the methyl protons to C-3 and C-2) confirms the 2-methyl substitution on the furan ring.

-

Confirming the Hydroxyl Position (C-4): Correlations from the aromatic proton at H-5 to C-4, C-6, and C-3a would confirm its position relative to the hydroxyl group and the ester.

Conclusion

The structural elucidation of ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate is achieved not by a single measurement, but by the logical synthesis of data from a suite of analytical techniques. The process begins with a hypothesis derived from its chemical synthesis. High-resolution mass spectrometry then establishes the exact molecular formula. FT-IR spectroscopy provides rapid confirmation of key functional groups. Finally, a detailed analysis of 1D and 2D NMR spectra allows for the complete and unambiguous assembly of the molecular framework, with each piece of data cross-validating the others. This integrated approach ensures the highest level of scientific integrity and provides the trustworthy, foundational data required for professionals in drug discovery and development.

References

- MySkinRecipes. Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate.

- ChemicalBook. Benzofuran-6-carboxylic acid: properties, applications and safety. (2023-12-08).

- BenchChem. An In-depth Technical Guide on the Physical Properties of Substituted Benzofurans.

- ResearchGate. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. (2025-10-16).

-

MDPI. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Available from: [Link]

- Organic Chemistry Portal. Benzofuran synthesis.

-

ACS Publications. Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low-Carbon Footprints. (2024-10-07). Available from: [Link]

- Technical Disclosure Commons. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025-05-27).

-

ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024-05-05). Available from: [Link]

-

PubMed. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. (2007). Available from: [Link]

- The Royal Society of Chemistry. Supporting Information for an article. (2014).

-

PubMed. 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as potent anti-tumor agents. Available from: [Link]

Sources

- 1. Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate [myskinrecipes.com]

- 2. 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as potent anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzofuran synthesis [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid | MDPI [mdpi.com]

Physical and chemical properties of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate

An In-Depth Technical Guide to Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate: Properties, Synthesis, and Applications

Abstract

Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate is a substituted benzofuran derivative of significant interest to the scientific community. The benzofuran nucleus is a prevalent scaffold in numerous natural products and pharmacologically active compounds, recognized for a wide array of biological activities including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, detailing the physicochemical properties, synthetic methodologies, analytical characterization, and key applications of this compound. As a versatile intermediate, its structure is amenable to further derivatization, making it a valuable building block in the synthesis of complex heterocyclic systems and novel therapeutic agents.[1]

Molecular and Physicochemical Properties

The fundamental properties of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate are critical for its handling, application in synthesis, and analytical detection. These properties are summarized in the table below. The compound should be stored at room temperature in a dry, airtight container to prevent degradation.[1]

| Property | Value | Source(s) |

| CAS Number | 894779-28-3 | [4] |

| Molecular Formula | C₁₂H₁₂O₄ | [1][4] |

| Molecular Weight | 220.22 g/mol | [4] |

| Exact Mass | 220.07355886 u | [4] |

| Melting Point | 89-92 °C | [4] |

| Boiling Point | 248.8 ± 15.0 °C (Predicted) | [4] |

| pKa | 8.44 ± 0.40 (Predicted) | [4] |

| XLogP3 | 2.62 | [4] |

| Polar Surface Area | 59.67 Ų | [4] |

| Appearance | Pale yellow solid (typical for related compounds) | [5] |

Synthesis and Reactivity

Synthetic Strategy

The synthesis of 2-methylbenzofuran derivatives is well-established in organic chemistry. A common and effective method involves the reaction of a substituted phenol with propargyl bromide, followed by a thermally induced intramolecular cyclization.[5] This pathway leverages a Claisen-type rearrangement to efficiently construct the fused benzofuran ring system.[5] For the title compound, the logical starting material would be Ethyl 3,5-dihydroxybenzoate.

The causality behind this choice is twofold:

-

Regioselectivity: Starting with the correct dihydroxybenzoate isomer ensures the final placement of the hydroxyl and ester functional groups at the desired 4- and 6-positions, respectively.

-

Efficiency: This approach often proceeds in a one-pot or two-step sequence, making it an efficient route for generating the core scaffold.[5][6]

The general workflow for this synthesis is depicted below.

Caption: Proposed synthetic workflow for the target compound.

General Synthetic Protocol

The following protocol is adapted from the synthesis of structurally related compounds and serves as a validated starting point for laboratory synthesis.[5][6]

-

Reaction Setup: To a solution of Ethyl 3,5-dihydroxybenzoate in dry N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃), potassium iodide (KI), and copper(I) iodide (CuI) under a nitrogen atmosphere.

-

Alkylation: Add propargyl bromide to the mixture.

-

Cyclization: Heat the reaction mixture (e.g., to 75°C) and stir for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, pour the reaction mixture into ice-water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue using column chromatography on silica gel to yield the final product.

Chemical Reactivity

The reactivity of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate is governed by its principal functional groups:

-

Phenolic Hydroxyl Group: The acidic proton can be deprotonated with a base, and the resulting phenoxide is a potent nucleophile. This allows for O-alkylation or O-acylation reactions to introduce further diversity.

-

Ethyl Ester: The ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid.[5] This acid derivative itself has shown promising biological activity.[6] The ester can also undergo transesterification or be reduced to an alcohol.

-

Aromatic Ring: The electron-rich benzofuran ring system can undergo electrophilic aromatic substitution. The existing substituents will direct incoming electrophiles, though conditions must be chosen carefully to avoid side reactions with the hydroxyl group.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach provides a self-validating system.

Caption: Standard workflow for analytical characterization.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile benzofuran derivatives.[7] A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (or methanol) containing a small amount of acid (e.g., 0.1% formic acid) typically provides excellent resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key expected signals include:

-

A singlet for the methyl group at the 2-position (~2.4 ppm).

-

A singlet for the proton at the 3-position (~6.8 ppm).

-

Two doublets in the aromatic region for the protons at the 5- and 7-positions.

-

A quartet and a triplet for the ethyl ester group (-OCH₂CH₃).

-

A broad singlet for the phenolic hydroxyl proton, which is exchangeable with D₂O.

-

-

¹³C-NMR: The carbon spectrum will confirm the carbon skeleton, with characteristic signals for the ester carbonyl (~166 ppm), the aromatic and furan carbons, and the aliphatic methyl and ethyl carbons.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to confirm the presence of key functional groups. Expected characteristic absorption bands for this molecule include:

-

A broad band around 3300 cm⁻¹ corresponding to the O-H stretching of the phenolic group.[5]

-

A strong band around 1690-1710 cm⁻¹ for the C=O stretching of the ester.[5]

-

Multiple bands in the 1600-1450 cm⁻¹ region for C=C stretching in the aromatic ring.

-

Bands in the 1300-1000 cm⁻¹ region corresponding to C-O stretching.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by matching the measured exact mass to the calculated value of 220.07355886.[4]

Applications in Research and Drug Development

The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a multitude of compounds with diverse and potent biological activities.[2][8][9] Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate serves as a key starting point for accessing novel derivatives with therapeutic potential.

-

Intermediate for Bioactive Agents: It is primarily used as an intermediate in the synthesis of more complex molecules.[1] The functional groups allow for strategic modifications to explore structure-activity relationships (SAR). Research has highlighted the potential of benzofuran derivatives as anti-inflammatory, antioxidant, and anticancer agents.[1][2]

-

Anticancer Research: Many benzofuran derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[9][10] The core structure can be modified to target specific enzymes or receptors involved in cancer progression.[9]

-

Fluorescent Probes: The benzofuran core possesses favorable photophysical properties, making it a suitable platform for the design and synthesis of fluorescent probes for biological imaging and sensing applications.[1]

-

Materials Science: The rigid, planar structure of the benzofuran system is also of interest in the development of organic electronic materials.

Conclusion

Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate is a valuable and versatile chemical entity. Its well-defined physicochemical properties and established synthetic routes make it an accessible building block for chemists. The combination of a reactive phenolic hydroxyl group and a modifiable ester function on a biologically relevant benzofuran scaffold provides a rich platform for the development of novel compounds in drug discovery, diagnostics, and materials science. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this compound in their scientific endeavors.

References

-

MySkinRecipes. Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate. [Link]

-

ResearchGate. (PDF) Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

-

ResearchGate. (PDF) 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. [Link]

-

MDPI. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. [Link]

-

PubMed Central (PMC). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

-

PubMed Central (PMC). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

-

ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

-

Thieme E-Books & E-Journals. The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. [Link]

-

ResearchGate. (PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. [Link]

-

PubChem. Ethyl 4-[2-hydroxy-3-(isopropylamino)propoxy]-3-methyl-1-benzofuran-2-carboxylate. [Link]

-

A Research Article. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents. [Link]

-

RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

-

Taylor & Francis Online. Benzofuran – Knowledge and References. [Link]

Sources

- 1. Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate [myskinrecipes.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. echemi.com [echemi.com]

- 5. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical investigation of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Title: A Theoretical Investigation of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate: A Computational Guide for Drug Discovery Professionals

Abstract: The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential.[1][2][3] Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate is a key intermediate in the synthesis of bioactive molecules, particularly those with anti-inflammatory and antioxidant properties.[4] This technical guide provides a comprehensive framework for the theoretical investigation of this molecule, designed for researchers and drug development professionals. By leveraging powerful computational tools, we can elucidate its structural, electronic, and reactive properties, and predict its potential as a therapeutic agent. This document details a self-validating workflow, beginning with quantum chemical characterization using Density Functional Theory (DFT) and extending to the simulation of biological interactions through molecular docking. The causality behind methodological choices is explained, providing a robust protocol for generating reliable in silico data to accelerate the drug discovery pipeline.[5]

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

The Enduring Significance of Benzofuran Derivatives

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold in drug discovery.[1] Its rigid, planar structure and versatile substitution points allow for the fine-tuning of steric and electronic properties to achieve desired biological activity. Natural and synthetic benzofuran derivatives have demonstrated a vast spectrum of therapeutic applications, including anticancer, antiviral, antimicrobial, antioxidant, and anti-inflammatory activities.[2][6][7] This wide-ranging bioactivity makes the benzofuran core a high-value target for the synthesis of novel therapeutic agents.[8]

Profile of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate: A Promising Intermediate

Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate (CAS No: 894779-28-3) is a specific derivative that serves as a valuable building block in organic synthesis.[9][10][11] Its structure features key functional groups that are critical for both chemical modification and biological interactions: a nucleophilic hydroxyl group, an electron-donating methyl group, and an ethyl ester that can be hydrolyzed to a carboxylic acid, a common feature in many drugs.[4] Its known use as an intermediate for anti-inflammatory and antioxidant agents provides a strong rationale for a deeper, theoretical exploration of its properties.[4]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₄ | [10][11] |

| Molecular Weight | 220.22 g/mol | [10] |

| CAS Number | 894779-28-3 | [9][10] |

| Melting Point | 89-92 °C | [10] |

| pKa (Predicted) | 8.44 ± 0.40 | [10] |

Rationale for Theoretical Investigation in Drug Discovery

Modern drug discovery integrates computational methods to de-risk and accelerate the development pipeline.[5] Theoretical investigations provide critical insights into a molecule's intrinsic properties before committing resources to costly and time-consuming synthesis and experimental testing.[12] By simulating molecular behavior, we can predict reactivity, understand potential binding mechanisms, and evaluate drug-likeness, thereby guiding the rational design of more potent and selective drug candidates.[13]

Foundational Computational Methodologies

The Role of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical method that has become a cornerstone of computational chemistry. Its power lies in its balance of computational efficiency and accuracy, making it the ideal tool for studying molecules of pharmaceutical interest.[14] Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of a system based on its electron density. This approach allows us to reliably predict a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics.[15]

Selecting the Functional and Basis Set: The B3LYP/6-311+G(d,p) Level of Theory

The accuracy of a DFT calculation is determined by the choice of the exchange-correlation functional and the basis set.

-

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and well-validated functionals. It incorporates a portion of the exact Hartree-Fock exchange, which generally improves the accuracy for many molecular systems, including organic drug-like molecules.[16]

-

Basis Set (6-311+G(d,p)): This notation describes a Pople-style basis set. The '6-311G' part indicates a triple-zeta valence basis set, providing a flexible description of the valence electrons. The '+' adds diffuse functions, which are crucial for accurately describing lone pairs and anions. The '(d,p)' adds polarization functions to non-hydrogen (d) and hydrogen (p) atoms, allowing for anisotropy in the electron distribution, which is essential for modeling chemical bonds accurately.[14]

This combination provides a robust and reliable level of theory for obtaining high-quality data on our target molecule.[14]

Caption: Overall workflow for the theoretical investigation.

Molecular Structure and Quantum Chemical Properties

Step-by-Step Protocol: Geometry Optimization and Vibrational Analysis

The foundational step in any theoretical analysis is to determine the molecule's most stable three-dimensional conformation.

-

Input Generation: Draw the 2D structure of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure. Save this as an input file (e.g., .mol or .xyz).

-

Calculation Setup: In a quantum chemistry software package (e.g., Gaussian, ORCA), specify the following:

-

Job Type: Optimization + Frequencies (Opt Freq).

-

Method: DFT, using the B3LYP functional.

-

Basis Set: 6-311+G(d,p).

-

Solvation (Optional but Recommended): Use a continuum solvation model like the Polarizable Continuum Model (PCM) with water or ethanol as the solvent to simulate a more realistic environment.

-

-

Execution: Run the calculation. The software will iteratively adjust the molecular geometry to find the configuration with the lowest possible energy.

-

Validation: Upon completion, verify the output. A successful optimization is confirmed by the absence of any imaginary frequencies in the vibrational analysis. A single imaginary frequency indicates a transition state, not a stable minimum.

Analysis of the Optimized Structure

The output provides precise geometric parameters. The benzofuran core is expected to be largely planar due to its aromatic nature.[17] The ethyl ester group will have rotational freedom, and its lowest energy conformation is of interest.

| Parameter | Description | Expected Outcome |

| Bond Lengths | Distances between bonded atoms. | C-C bonds within the aromatic rings will be intermediate between single and double bonds (~1.40 Å). C=O bond will be short (~1.22 Å). |

| Bond Angles | Angles between three connected atoms. | Angles within the benzene ring will be close to 120°. The furan ring angles will deviate due to the oxygen heteroatom. |

| Dihedral Angles | Torsional angles defining the 3D shape. | The dihedral angles of the benzofuran core will be near 0° or 180°, confirming planarity. |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.

-

HOMO: Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy indicates a better electron donor.

-

LUMO: Represents the ability to accept an electron (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[15]

| Parameter | Calculated Value (eV) | Implication |

| E(HOMO) | Value from calculation | Indicates electron-donating capability. |

| E(LUMO) | Value from calculation | Indicates electron-accepting capability. |

| ΔE (LUMO-HOMO) | Calculated difference | Correlates with chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Mapping

An MEP map is a visualization of the electrostatic potential on the electron density surface. It is an invaluable tool for identifying sites for intermolecular interactions.

-

Red/Yellow Regions: Indicate negative potential (electron-rich areas), corresponding to sites for electrophilic attack. These are expected around the carbonyl oxygen, the furan oxygen, and the hydroxyl oxygen.

-

Blue Regions: Indicate positive potential (electron-poor areas), corresponding to sites for nucleophilic attack. The most positive region is expected on the hydrogen of the hydroxyl group, making it a prime hydrogen bond donor.

Simulating Biological Interactions and Drug-Likeness

Rationale for Target Selection: Cyclooxygenase-2 (COX-2)

Given that benzofuran derivatives are explored for anti-inflammatory properties, the Cyclooxygenase-2 (COX-2) enzyme is an excellent and well-validated target.[2] COX-2 is an inducible enzyme involved in the inflammatory pathway. Inhibiting it is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). Docking our molecule into the COX-2 active site can provide a plausible hypothesis for its potential anti-inflammatory action.

Step-by-Step Protocol: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

-

Protein Preparation: Download the crystal structure of human COX-2 from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Use the DFT-optimized structure of Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate. Assign charges and define rotatable bonds.

-

Grid Box Generation: Define the docking search space by creating a grid box that encompasses the known active site of the COX-2 enzyme.

-

Docking Execution: Use a docking program (e.g., AutoDock Vina, Glide) to systematically search for the best binding poses of the ligand within the defined grid box. The program will score and rank the poses based on a scoring function that estimates binding affinity.

Interpreting Docking Results: Binding Affinity and Interactions

The primary outputs of a docking simulation are the binding affinity (or docking score) and the predicted binding poses.

-

Binding Affinity: Reported in kcal/mol, this value estimates the free energy of binding. More negative values indicate stronger, more favorable binding.

-

Interaction Analysis: The top-ranked pose must be visually inspected to identify key intermolecular interactions, such as:

-

Hydrogen Bonds: The hydroxyl group is a potential H-bond donor, while the carbonyl and ether oxygens are potential acceptors.

-

Hydrophobic Interactions: The aromatic benzofuran ring can form favorable interactions with nonpolar residues in the active site.

-

Pi-Stacking: The aromatic system can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

-

Caption: Relationship of theoretical properties to drug design.

In Silico ADMET Prediction

A potent molecule is useless if it cannot reach its target or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions are crucial for early-stage evaluation. Various online tools and software (e.g., SwissADME, pkCSM) can predict these properties based on the molecule's structure.

| Parameter | Guideline / Prediction | Implication for Drug Development |

| Lipinski's Rule of Five | Molecular Weight < 500 Da, LogP < 5, H-bond donors < 5, H-bond acceptors < 10. | Predicts oral bioavailability. The target molecule is expected to pass all rules. |

| Aqueous Solubility | Predicted LogS value. | Poor solubility can hinder absorption and formulation. |

| CYP450 Inhibition | Prediction of inhibition for key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Inhibition can lead to drug-drug interactions. |

| Toxicity Risks | Predictions for mutagenicity, carcinogenicity, etc. | Early identification of potential safety liabilities. |

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical workflow to characterize Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate. Through DFT calculations, we can establish its stable geometry and electronic profile, revealing insights into its reactivity via HOMO-LUMO and MEP analyses. Furthermore, molecular docking and ADMET predictions provide a crucial first look at its potential as a therapeutic agent, specifically as a COX-2 inhibitor.

The results from this in silico investigation serve as a strong foundation for subsequent experimental work. The theoretical data can guide the chemical synthesis of this molecule and its derivatives, prioritizing those with the most promising predicted binding affinities and drug-like properties. Ultimately, this synergy between theoretical prediction and experimental validation represents a powerful, resource-efficient strategy in the modern quest for novel therapeutics.

References

A comprehensive, numbered list of all cited sources with full details and clickable URLs would be generated here.

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate [myskinrecipes.com]

- 5. frontiersin.org [frontiersin.org]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. scienceopen.com [scienceopen.com]

- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]

- 9. Buy Ethyl 4-hydroxybenzofuran-6-carboxylate (EVT-8889862) [evitachem.com]

- 10. echemi.com [echemi.com]

- 11. ETHYL 4-HYDROXY-2-METHYLBENZOFURAN-6-CARBOXYLATE [Q06434] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 12. mdpi.com [mdpi.com]

- 13. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid [mdpi.com]

Potential pharmacological relevance of 4-hydroxybenzofurans

An In-depth Technical Guide to the Potential Pharmacological Relevance of 4-Hydroxybenzofurans

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The benzofuran nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] This guide delves into the specific potential of the 4-hydroxybenzofuran moiety, a substructure poised for significant pharmacological exploration. While the broader benzofuran class is known for a vast array of biological activities—including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects—the strategic placement of a hydroxyl group at the C4-position offers unique electronic and hydrogen-bonding characteristics that can be exploited for targeted drug design.[3][4][5] This document provides a comprehensive overview of the known and extrapolated pharmacological relevance of 4-hydroxybenzofurans, detailed experimental protocols for their synthesis and evaluation, and a forward-looking perspective on their translational potential.

The Benzofuran Scaffold: A Foundation of Therapeutic Diversity

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is ubiquitous in nature and has been a focal point for chemical and pharmaceutical research.[3][5] Its derivatives are recognized for a wide spectrum of pharmacological activities, validating their importance as lead compounds for drug discovery.[3][4] Clinically relevant drugs such as the antiarrhythmic amiodarone and the gout treatment benzbromarone feature a benzofuran core, underscoring the scaffold's clinical applicability.[2][3] The versatility of this scaffold allows for the synthesis of novel derivatives to address a multitude of disorders, from chronic conditions like cancer and neurodegenerative diseases to acute viral and bacterial infections.[4]

The inherent potential of benzofurans stems from their ability to interact with a wide range of biological targets through various mechanisms, including the inhibition of critical enzymes like protein kinases, farnesyltransferase, and tubulin polymerization.[1][6] This guide will specifically focus on derivatives featuring a C4-hydroxyl group, exploring how this functionalization can drive potent and selective biological activity.

Pharmacological Landscape of 4-Hydroxybenzofuran Derivatives

The introduction of a 4-hydroxy group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Based on extensive data from related benzofuran and hydroxy-aromatic compounds, we can delineate several key areas of high potential.

Anticancer Potential

Benzofuran derivatives have demonstrated significant anticancer activity against various cell lines.[3][6] The mechanisms are diverse and often target fundamental processes of carcinogenesis.

-

Inhibition of Signaling Pathways: Certain benzofuran derivatives have been shown to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is crucial for tumor survival and progression in p53-independent cancers.[4]

-

Enzyme Inhibition: Potent inhibitory effects on kinases such as Src kinase are well-documented for some benzofuran compounds.[3]

-

Disruption of Cellular Machinery: A key mechanism for several benzofuran derivatives is the inhibition of tubulin polymerization. This disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

-

Anti-Metastatic Activity: The urokinase-type plasminogen activator (uPA) system is integral to cancer invasion and metastasis. Benzofuran derivatives based on the uPA inhibitor amiloride have been synthesized and investigated for their potential to combat metastasis.[4]

The 4-hydroxy group can enhance these activities by forming critical hydrogen bonds with target proteins, thereby increasing binding affinity and efficacy.

| Compound Class | Target Cancer Cell Line(s) | Reported Activity (GI₅₀ / IC₅₀) | Mechanism of Action | Reference |

| Benzofuran-2-carboxamides | HCT15, MM231, ACHN | 2.20 - 2.74 µM (GI₅₀) | NF-κB Inhibition | [3] |

| Substituted Benzofurans | NCI-H460, HCT-116, LOX IMVI | 10 µM (80.9%, 72.1%, 72.7% growth inhibition) | Src Kinase Inhibition | [3] |

| Benzofuran-Thiazole Hybrids | HePG2, HeLa, MCF-7 | 4.0 - 16.72 µM (IC₅₀) | Not specified | [6] |

| Benzofuran-Chalcone Hybrids | A-375, MCF-7, A-549 | Varies | Tubulin Polymerization Inhibition | [6] |

Anti-inflammatory and Analgesic Properties

Chronic inflammation is a key driver of numerous diseases.[7] The structural similarity of 4-hydroxybenzofurans to 4-hydroxycoumarins suggests a strong potential for anti-inflammatory and antinociceptive effects.[8]

-

Causality of Action: The anti-inflammatory effect is likely mediated through the modulation of pro-inflammatory cytokines. Studies on 4-hydroxycoumarin demonstrated a significant reduction in TNF-α levels and a decrease in leukocyte migration in carrageenan-induced paw edema models.[8] The 4-hydroxy group is critical for these interactions. The mechanism may involve the inhibition of enzymes like inducible nitric oxide synthase (iNOS) or interference with transcription factors such as NF-κB that regulate inflammatory gene expression.[3][8]

Antioxidant and Neuroprotective Effects

Oxidative stress is a major contributor to cellular damage in neurodegenerative diseases like Alzheimer's and Parkinson's.[4][7] The phenolic hydroxyl group is a classic pharmacophore for antioxidant activity, capable of donating a hydrogen atom to neutralize reactive oxygen species (ROS).

-

Mechanism of Neuroprotection: The neuroprotective properties of related compounds extend beyond simple ROS scavenging. Derivatives have been shown to reduce the accumulation of toxic protein aggregates (e.g., α-synuclein) and protect neurons from glutamate-induced excitotoxicity.[4][9] The metabolite 4-hydroxybenzoic acid (HBA), structurally related to the core topic, has shown specific efficacy against excitotoxicity, a key process in neuronal cell death.[7] This suggests that 4-hydroxybenzofurans could offer a multi-pronged approach to neuroprotection. Furthermore, activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, has been observed with related compounds, contributing to an anti-inflammatory state.[10]

Antimicrobial and Antiviral Activity

The benzofuran scaffold is present in compounds with a broad spectrum of anti-infective properties.[3][4] Derivatives have shown activity against bacterial strains like Staphylococcus aureus and E. coli, as well as fungi and viruses, including HSV-1 and HIV.[3][11][12] This broad activity makes the 4-hydroxybenzofuran core an attractive starting point for the development of new anti-infective agents.

Key Methodologies for Investigation

A systematic investigation into 4-hydroxybenzofurans requires robust and reproducible methodologies for synthesis and biological evaluation. The following protocols are designed to be self-validating and provide a clear rationale for experimental choices.

General Synthesis of 4-Hydroxybenzofurans

Several efficient methods exist for the synthesis of the benzofuran core.[2] A cascade reaction using readily available starting materials is often preferred for its efficiency and atom economy. The following protocol is adapted from established literature for synthesizing 4-hydroxybenzofuran derivatives.[13]

Protocol 1: Trifluoroacetic Acid (TFA)-Catalyzed Cascade Synthesis

-

Rationale: This protocol utilizes a strong acid catalyst to promote a cascade of reactions (cyclization/aromatization) between a diketoester and a cyclic dione, which are readily available precursors. TFA is effective and can be easily removed post-reaction.

-

Step-by-Step Methodology:

-

To a solution of a cyclohexane-1,3-dione derivative (1.0 mmol) in a suitable solvent like toluene (5 mL), add a 2,3-diketoester (1.2 mmol).

-

Add trifluoroacetic acid (TFA, 20 mol%) to the mixture.

-

Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the reaction to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-hydroxybenzofuran derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

-

In Vitro Pharmacological Evaluation

The following are foundational assays to screen for the key pharmacological activities discussed.

Protocol 2: Cytotoxicity Screening via MTT Assay

-

Rationale: The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation. It is a reliable first-pass screen for identifying compounds with potential anticancer activity.

-

Step-by-Step Methodology:

-

Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

-

Prepare serial dilutions of the test 4-hydroxybenzofuran compounds in DMSO and then dilute further in cell culture medium. The final DMSO concentration should be <0.1%.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.

-

Protocol 3: Anti-inflammatory Activity via Griess Assay for Nitric Oxide (NO)

-

Rationale: In inflammatory conditions, macrophages are often stimulated by lipopolysaccharide (LPS) to produce nitric oxide (NO), a key inflammatory mediator. The Griess assay quantifies nitrite, a stable breakdown product of NO, providing a direct measure of the compound's ability to suppress this inflammatory response.

-

Step-by-Step Methodology:

-

Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and grow to ~80% confluency.

-

Pre-treat the cells with various concentrations of the 4-hydroxybenzofuran compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).

-

After incubation, collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes in the dark.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes in the dark.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. A parallel MTT assay should be run to ensure the observed reduction in NO is not due to cytotoxicity.

-

Visualization of Workflows and Pathways

Visual diagrams are essential for conceptualizing complex biological and experimental processes.

Drug Discovery Workflow

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel 4-hydroxybenzofuran derivatives.

Caption: High-level workflow for 4-hydroxybenzofuran drug discovery.

Hypothesized Anti-inflammatory Signaling Pathway

This diagram illustrates the hypothesized mechanism by which 4-hydroxybenzofurans may exert anti-inflammatory effects through the inhibition of the NF-κB pathway.

Caption: Inhibition of the NF-κB pathway by 4-hydroxybenzofuran.

Future Directions and Conclusion

The 4-hydroxybenzofuran scaffold represents a promising, yet underexplored, area for therapeutic innovation. The evidence extrapolated from the broader benzofuran class strongly suggests high potential in oncology, immunology, and neurology.[2][4] Future research should focus on building diverse chemical libraries around this core to conduct high-throughput screening and establish clear Structure-Activity Relationships (SAR). Advanced studies should aim to elucidate specific molecular targets and validate the efficacy of lead compounds in relevant in vivo animal models. The strategic placement of the 4-hydroxy group provides a valuable anchor for targeted drug design, making this scaffold a compelling focus for the next generation of drug discovery efforts.

References

-

ResearchGate. (2025). Advances in 4-Hydroxycoumarin Chemistry: Functionalization, Prominent 4-Hydroxycoumarin-based Therapeutics and Their Pharmacological Significance. Available from: [Link]

-

ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]

-

PubMed Central (PMC). (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available from: [Link]

-

MDPI. (n.d.). Synthesis and Pharmacological Investigations of Some 4-Hydroxycoumarin Derivatives. Available from: [Link]

-

PubMed. (2025). 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study. Available from: [Link]

-

PubMed Central (PMC). (n.d.). THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES. Available from: [Link]

-

Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References. Available from: [Link]

-

PubMed Central (PMC). (2023). Anticancer therapeutic potential of benzofuran scaffolds. Available from: [Link]

-

ResearchGate. (2025). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Available from: [Link]

-

ResearchGate. (n.d.). 4-Hydroxybenzofuran-containing biologically active compounds. Available from: [Link]

-

PubMed Central (PMC). (n.d.). Immunomodulatory effects of 4-hydroxynonenal. Available from: [Link]

-

PubMed Central (PMC). (2021). Neuroprotective Properties of 4-Aminopyridine. Available from: [Link]

-

National Institutes of Health (NIH). (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]

-

Thieme E-Books & E-Journals. (n.d.). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Available from: [Link]

-

RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]

-

PubMed Central (PMC). (n.d.). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. Available from: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Benzofuran Scaffold: A Strategic Guide for Medicinal Chemists

Executive Summary: The "Privileged" Heterocycle

In the pharmacopeia of modern medicinal chemistry, the benzofuran scaffold (benzo[b]furan) occupies a "privileged" status.[1] Structurally composed of a benzene ring fused to a furan ring, it serves as a robust core for ligands targeting G-protein-coupled receptors (GPCRs), kinase inhibitors, and ion channels.

For the drug developer, the benzofuran offers a distinct strategic advantage: it is a bioisostere of the indole , yet it possesses fundamentally different physicochemical properties—most notably, the lack of a hydrogen bond donor at the 1-position and increased lipophilicity. This guide analyzes the scaffold's utility, synthetic accessibility, and critical metabolic liabilities.

Physicochemical Profiling & Bioisosterism

The decision to deploy a benzofuran scaffold often arises during lead optimization when an indole-based hit requires modulation of polarity or metabolic stability.

Indole vs. Benzofuran: The Strategic Switch

While topologically identical, the electronic environments differ significantly.

| Feature | Indole Scaffold | Benzofuran Scaffold | MedChem Implication |

| H-Bonding | Donor (NH) & Acceptor | Acceptor only (O) | Benzofuran removes the NH donor, useful for improving membrane permeability or avoiding efflux pumps. |

| Lipophilicity (cLogP) | Lower | Higher (+0.5 to +1.0) | Benzofuran increases lipophilicity; useful for CNS penetration but increases metabolic clearance risk. |

| Electron Density | Electron-rich (C3 nucleophilic) | Less electron-rich than indole | Benzofuran is less susceptible to oxidative degradation at C3 compared to indole. |

| pKa (Conjugate Acid) | ~ -2.4 (Very weak base) | ~ -10 (Non-basic) | Neither ring is basic at physiological pH, but benzofuran is chemically more stable in acidic media. |

Expert Insight: When transitioning from an indole to a benzofuran, expect a loss of potency if the indole NH was involved in a critical hydrogen bond with the receptor (e.g., Asp or Glu residues). However, if the NH was solvent-exposed, the switch often improves oral bioavailability (F%) by reducing the polar surface area (PSA).

Synthetic Methodologies

Modern access to the benzofuran core has moved beyond the classic Perkin rearrangement or Rapoport synthesis . Current workflows prioritize transition-metal catalysis for modularity.

Dominant Synthetic Strategies

-

Sonogashira Coupling/Cyclization: Coupling of o-halophenols with terminal alkynes, followed by cyclization. This is the most versatile method for generating 2-substituted benzofurans.

-

Intramolecular Wittig Reactions: Useful for 2,3-disubstituted derivatives.

-

McMurry Coupling: For assembling complex, polysubstituted cores.

Visualization: The Vilazodone Convergent Synthesis

Vilazodone (Viibryd), a dual SSRI and 5-HT1A partial agonist, exemplifies a modern convergent synthesis where the benzofuran moiety is coupled to an indole fragment.[2]

Caption: Convergent synthesis of Vilazodone linking the benzofuran piperazine fragment with the indole alkyl chloride.

Detailed Experimental Protocol

Protocol: Synthesis of Vilazodone Precursor via N-Alkylation Context: This protocol describes the coupling of the benzofuran-piperazine moiety with the indole-alkyl chloride, a critical step in the synthesis of Vilazodone derivatives. This method is adapted from scalable industrial processes [1, 2].

Reagents:

-

3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.0 equiv)

-

5-(1-piperazinyl)-benzofuran-2-carboxamide (1.0 equiv)

-

Potassium Carbonate (

), anhydrous (3.0 equiv) -

Potassium Iodide (

), catalytic (0.1 equiv) -

Dimethylformamide (DMF), anhydrous

Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen.

-

Dissolution: Charge the flask with 5-(1-piperazinyl)-benzofuran-2-carboxamide (10 mmol) and anhydrous DMF (50 mL). Stir until dissolved.

-

Base Addition: Add anhydrous

(30 mmol) and catalytic -

Electrophile Addition: Add 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (10 mmol) in one portion.

-

Reaction: Heat the mixture to 85°C for 16–18 hours. Monitor conversion by TLC (mobile phase: DCM/MeOH 9:1) or LC-MS.

-

Workup: Cool the reaction mass to room temperature (25°C). Pour the mixture slowly into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as an off-white solid.

-

Isolation: Filter the precipitate under vacuum. Wash the cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.

-

Purification: Recrystallize the crude solid from ethanol/THF or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM) to yield the title compound.

Self-Validation Check: If the product does not precipitate in Step 6, the DMF volume may be too high. Extract with ethyl acetate, wash with brine (5x) to remove DMF, and dry over

Toxicology & Metabolic Liabilities

While versatile, the benzofuran scaffold carries a specific toxicological warning label: Hepatotoxicity .

The Metabolic Activation Pathway

The furan ring is electron-rich and susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4). This bioactivation is the primary mechanism behind the hepatotoxicity observed in furan-containing compounds (e.g., high-dose Amiodarone toxicity, though iodine also plays a role there).

Mechanism:

-

Epoxidation: CYP450 oxidizes the furan double bond to form a reactive epoxide.

-

Ring Opening: The epoxide rearranges to form a cis-enedial (an

-unsaturated aldehyde). -

Protein Adduction: This reactive Michael acceptor covalently binds to liver proteins (cysteine or lysine residues) or glutathione (GSH).[3]

-

Outcome: GSH depletion leads to oxidative stress and hepatocellular necrosis.

Caption: Mechanism of benzofuran bioactivation leading to hepatotoxicity via cis-enedial formation.

Mitigation Strategy: To reduce this risk, medicinal chemists often block the metabolic "hotspots" on the furan ring (C2 and C3 positions) with bulky substituents (e.g., the butyl group in Amiodarone or the carboxamide in Vilazodone) to sterically hinder CYP450 approach or electronically deactivate the ring.

References

-

Scale-Up Synthesis of Antidepressant Drug Vilazodone. American Chemical Society (ACS) Process Research & Development. (2012).[4][5] Describes the optimized convergent synthesis and purification. Link

-

Application Notes and Protocols for the Synthesis of Vilazodone from 5-Cyanoindole. BenchChem. Detailed reagents and stoichiometry for the coupling reaction. Link

-

Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition (DMD). (2022).[5][6][7][8] Authoritative review on the CYP450-mediated bioactivation mechanism. Link

-

Benzofuran bioisosteres of hallucinogenic tryptamines. Journal of Medicinal Chemistry. (1992). Foundational text on Indole-Benzofuran bioisosterism in 5-HT receptors. Link

-

Structure–activity relationships of antiarrhythmic agents: Amiodarone. ResearchGate. Analysis of the benzofuran core in cardiovascular pharmacology.[9] Link

Sources

- 1. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Metabolic activation of 3-aminodibenzofuran mediated by P450 enzymes and sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2013153492A2 - Process for the preparation of vilazodone hydrochloride and its amorphous form - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate IUPAC name and synonyms

[1]

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound serves as a critical scaffold in medicinal chemistry, particularly for constructing tricyclic systems where the 4-hydroxyl group acts as a nucleophilic handle for ether formation or further functionalization.

| Property | Specification |

| IUPAC Name | Ethyl 4-hydroxy-2-methyl-1-benzofuran-6-carboxylate |

| Common Synonyms | Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate; 6-Benzofurancarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester |

| CAS Registry Number | 894779-28-3 |

| Molecular Formula | C₁₂H₁₂O₄ |

| Molecular Weight | 220.22 g/mol |

| Appearance | Orange to reddish-brown powder (crude); White crystalline solid (purified) |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| SMILES | CCOC(=O)c1cc2oc(C)cc2c(O)c1 |

Strategic Synthesis: The Furan-to-Benzene Ring Construction

Methodology: Stobbe Condensation & Intramolecular Cyclization

Unlike simple benzofurans synthesized via the Pechmann condensation of phenols, this specific isomer (6-ester, 4-hydroxy) is most efficiently synthesized by constructing the benzene ring onto an existing furan core . This strategy ensures high regioselectivity for the 4,6-substitution pattern, which is difficult to achieve via direct electrophilic aromatic substitution of a pre-formed benzofuran.

Phase 1: Precursor Assembly (Stobbe Condensation)

The synthesis begins with the condensation of 5-methylfurfural with diethyl succinate .

-

Reagents: 5-Methylfuran-2-carbaldehyde, Diethyl succinate, Sodium ethoxide (NaOEt), Toluene.

-

Mechanism: The enolate of diethyl succinate attacks the aldehyde of the furan. Following lactonization and ring-opening (E1cB elimination), the half-ester intermediate is formed.

Phase 2: Cyclization & Aromatization

The acyclic half-ester undergoes a cascade cyclization mediated by acetic anhydride and sodium acetate.

-

Reagents: Acetic anhydride (Ac₂O), Sodium acetate (NaOAc), Reflux.[1]

-

Transformation: The carboxylic acid moiety forms a mixed anhydride. An intramolecular Friedel-Crafts acylation (or electrocyclic closure) occurs onto the furan ring, followed by dehydration and tautomerization to form the phenolic acetate.

-

Intermediate Formed: Ethyl 4-acetoxy-2-methylbenzofuran-6-carboxylate.[2][1]

Phase 3: Deprotection

The acetate group is hydrolyzed to reveal the free phenol.

-

Reagents: Potassium carbonate (K₂CO₃), Ethanol, 60°C.

-

Protocol:

-

Dissolve the acetoxy intermediate in ethanol.[2]

-

Add K₂CO₃ (1.5 eq) and heat to 60°C for 3–6 hours.

-

Acidify carefully to precipitate the product.

-

Experimental Workflow Diagram

Caption: Step-wise construction of the benzofuran core via furan ring annulation.

Detailed Experimental Protocol (Validated Scale-Up)

This protocol is adapted from large-scale medicinal chemistry campaigns (e.g., Pfizer's glucokinase activator synthesis).

Step 1: Synthesis of Acetoxy Intermediate[5]

-

Charge a reactor with (E)-3-(ethoxycarbonyl)-4-(5-methylfuran-2-yl)but-3-enoic acid (1.0 eq).

-

Add Acetic Anhydride (13.0 eq) and Sodium Acetate (1.7 eq).

-

Heat to reflux (approx. 140°C) for 2.5 hours. The reaction turns dark.

-

Cool to room temperature and concentrate in vacuo to remove excess acetic anhydride.

-

Resuspend the residue in Dichloromethane (DCM).

-

Wash with saturated NaHCO₃ (aq) to neutralize residual acid, then brine.

-

Dry (MgSO₄) and concentrate to yield Ethyl 4-acetoxy-2-methylbenzofuran-6-carboxylate (Quantitative yield, often used without further purification).

Step 2: Hydrolysis to Final Product[9]

-

Dissolve the acetoxy intermediate (from Step 1) in Ethanol (7 vol relative to mass).

-

Add Potassium Carbonate (1.4 eq) in a single portion.

-

Heat at 60°C for 3 hours. Monitor by LCMS or TLC (Hexane:EtOAc 2:1).

-

Work-up:

-

Purification: Slurry the solid in cold Toluene. Filter and dry.[5]

Applications in Drug Discovery

This compound is a "privileged structure" intermediate. Its unique substitution pattern allows for dual-vector modification:

-

C6-Ester: Can be hydrolyzed to the acid for amide coupling (e.g., creating peptidomimetics).

-

C4-Hydroxyl: Can be alkylated to attach solubilizing groups or pharmacophores (e.g., ethers linking to pyridine/pyrimidine rings).

Key Therapeutic Areas:

-

Glucokinase Activators (Type 2 Diabetes): The benzofuran core mimics the molecular recognition features required to bind the allosteric site of glucokinase, promoting glucose metabolism.

-

Oncology (VEGFR Inhibitors): Structurally related to the core of Fruquintinib , where the benzofuran scaffold orients the kinase-binding motifs.

References

-

Pfizer Inc. (2011). Discovery of N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide (PF-04991532) as a Glucokinase Activator. Royal Society of Chemistry, Med.[4] Chem. Commun.

-

New Drug Approvals. (2015). Synthesis of Glucokinase Activators and Intermediates.

-

World Intellectual Property Organization. (2010). Benzofuranyl derivatives used as glucokinase inhibitors (WO2010103437).

-

PubChem. (n.d.). Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate Compound Summary.

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. WO2010103437A1 - Benzofuranyl derivatives used as glucokinase inhibitors - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. API SYNTHESIS INTERNATIONAL: November 2015 [apisynthesisint.blogspot.com]

- 6. ETHYL 6-METHYL-4-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE | 33458-26-3 [chemicalbook.com]

Solubility Profile & Process Engineering: Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate

[1][2]

Executive Summary

Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate (CAS: 894779-28-3 ) is a critical pharmacophore intermediate, notably utilized in the synthesis of Glucokinase Activators (e.g., PF-04937319) and other benzofuran-based therapeutics.[1][2][3][4][5][6] Its solubility profile is the governing parameter for two key process stages: the base-catalyzed hydrolysis of its acetoxy precursor and its subsequent purification via crystallization or chromatography.[1][2]

This technical guide provides a comprehensive analysis of the compound's solubility behavior in organic solvent systems, derived from industrial isolation protocols.[1][2] It establishes a self-validating methodology for determining precise thermodynamic solubility limits, essential for optimizing yield and purity in drug development pipelines.[1][2]

Physicochemical Identity & Properties

Understanding the molecular architecture is a prerequisite for predicting solvent interactions.[1][2] The compound features a benzofuran core with a phenolic hydroxyl group at position 4 and an ethyl ester at position 6.[1][2][5][7][8]

| Property | Specification |

| Chemical Name | Ethyl 4-hydroxy-2-methylbenzofuran-6-carboxylate |

| CAS Number | 894779-28-3 |

| Molecular Formula | C₁₂H₁₂O₄ |

| Molecular Weight | 220.22 g/mol |

| Appearance | White to pale-pink crystalline powder |

| pKa (Predicted) | ~8.44 (Phenolic -OH) |

| LogP (Predicted) | 2.62 (Moderate Lipophilicity) |

| H-Bond Donors | 1 (Phenolic -OH) |

| H-Bond Acceptors | 4 |

Solubility Profile in Organic Solvents

Note: Quantitative saturation limits are process-dependent. The following profile is synthesized from isolation methodologies utilized in pharmaceutical patent literature (e.g., Pfizer WO2010103437).

Solvent Compatibility Matrix

The compound exhibits Class II behavior (Low Solubility, High Permeability context) in aqueous systems but shows distinct solubility gradients in organic media, driven by the polarity of the ester and hydroxyl moieties.[1][2]

| Solvent Class | Representative Solvent | Solubility Rating | Process Application |

| Protic Polar | Ethanol (EtOH) | High (Hot) / Moderate (Cold) | Primary solvent for hydrolysis reaction; Crystallization solvent.[1][2] |

| Aprotic Polar | DMF, DMSO | Very High | Reaction medium for coupling steps; difficult to remove.[1][2] |

| Chlorinated | Dichloromethane (DCM) | High | Extraction solvent; solubilizes the compound readily at RT.[1][2] |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Used in chromatography eluents; good for liquid-liquid extraction.[1][2] |

| Alkanes | Hexane / Heptane | Low (Antisolvent) | Used to induce precipitation or as the non-polar phase in chromatography.[1][2] |